molecular formula C11H12ClN3 B13532423 1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine

1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine

Cat. No.: B13532423
M. Wt: 221.68 g/mol
InChI Key: RFLYVPWNODLOKE-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 3-chlorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine typically involves the reaction of 3-chlorobenzyl chloride with 5-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include various substituted benzyl derivatives.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: Products include reduced pyrazole derivatives.

Scientific Research Applications

1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chlorobenzyl)-3-phenylurea: Another compound with a 3-chlorobenzyl group, used in different applications.

    1-(3-Chlorobenzyl)piperazine: A compound with similar structural features, used in medicinal chemistry.

Uniqueness: 1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C11H12ClN3/c1-8-11(13)6-14-15(8)7-9-3-2-4-10(12)5-9/h2-6H,7,13H2,1H3

InChI Key

RFLYVPWNODLOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC2=CC(=CC=C2)Cl)N

Origin of Product

United States

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